Cas no 4175-76-2 (2,4-dichloro-1,3-thiazole)

2,4-dichloro-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 2,4-Dichlorothiazole
- 2,4-Dichloro-1,3-thiazole
- SY037988
- D3549
- FD-0206
- 2,4-Dichloro-thiazole
- MFCD08691358
- AC-22763
- ICETWLGKJXCIDX-UHFFFAOYSA-N
- 4175-76-2
- SCHEMBL149587
- 2 pound not4-Dichloro-thiazole
- AKOS005072743
- EN300-26489
- A24036
- DTXSID40490880
- AM20100105
- W-200552
- FT-0649145
- CS-W018061
- C3HCl2NS
- dichlorothiazole
- SB15816
- 2,4-dichloro-1,3-thiazole
-
- MDL: MFCD08691358
- インチ: 1S/C3HCl2NS/c4-2-1-7-3(5)6-2/h1H
- InChIKey: ICETWLGKJXCIDX-UHFFFAOYSA-N
- SMILES: ClC1=NC(=CS1)Cl
計算された属性
- 精确分子量: 152.92100
- 同位素质量: 152.9206756g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 70
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 41.1Ų
- Surface Charge: 0
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: 自信がない
- 密度みつど: 1.603
- ゆうかいてん: 42.0 to 46.0 deg-C
- Boiling Point: 184°C(lit.)
- フラッシュポイント: 90.999 °C
- Refractive Index: 1.592
- PSA: 41.13000
- LogP: 2.44990
- Solubility: 自信がない
2,4-dichloro-1,3-thiazole Security Information
-
Symbol:
- Prompt:に警告
- 危害声明: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
- RTECS号:WH1443500
- 储存条件:Inert atmosphere,2-8°C
- HazardClass:IRRITANT
2,4-dichloro-1,3-thiazole 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
2,4-dichloro-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26489-1.0g |
2,4-dichloro-1,3-thiazole |
4175-76-2 | 95% | 1.0g |
$27.0 | 2023-02-14 | |
Ambeed | A364094-250mg |
2,4-Dichlorothiazole |
4175-76-2 | 97% | 250mg |
$5.0 | 2025-02-26 | |
Enamine | EN300-26489-25.0g |
2,4-dichloro-1,3-thiazole |
4175-76-2 | 95% | 25.0g |
$87.0 | 2023-02-14 | |
Key Organics Ltd | FD-0206-5MG |
2,4-dichloro-1,3-thiazole |
4175-76-2 | >95% | 5mg |
£46.00 | 2025-02-08 | |
abcr | AB250052-5 g |
2,4-Dichlorothiazole, 98%; . |
4175-76-2 | 98% | 5g |
€89.40 | 2023-04-27 | |
eNovation Chemicals LLC | D500607-10g |
2,4-Dichlorothiazole |
4175-76-2 | 97% | 10g |
$120 | 2024-05-24 | |
Key Organics Ltd | FD-0206-25G |
2,4-dichloro-1,3-thiazole |
4175-76-2 | >95% | 25g |
£60.00 | 2025-02-08 | |
abcr | AB250052-1g |
2,4-Dichlorothiazole, 98%; . |
4175-76-2 | 98% | 1g |
€71.50 | 2023-09-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3092-100G |
2,4-dichloro-1,3-thiazole |
4175-76-2 | 97% | 100g |
¥ 706.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3092-250G |
2,4-dichloro-1,3-thiazole |
4175-76-2 | 97% | 250g |
¥ 1,412.00 | 2023-04-13 |
2,4-dichloro-1,3-thiazole 関連文献
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1. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazolesSalah Athmani,Andrew Bruce,Brian Iddon J. Chem. Soc. Perkin Trans. 1 1992 215
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2. An easy general synthesis of 2-(N,N-dialkylamino)thiazol-5-yl aldehydes and ketonesIndu Sawhney,John R. H. Wilson J. Chem. Soc. Perkin Trans. 1 1990 329
-
3. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ionM. Bosco,L. Forlani,V. Liturri,P. Riccio,P. E. Todesco J. Chem. Soc. B 1971 1373
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4. Azoles. Part 9. Synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole and isoxazolo[3,4-d]thiazole from thiazolidine-2,4-dioneSalah Athmani,Mahmoud F. Farhat,Brian Iddon J. Chem. Soc. Perkin Trans. 1 1992 973
2,4-dichloro-1,3-thiazoleに関する追加情報
Exploring the Properties and Applications of 2,4-Dichloro-1,3-thiazole (CAS No. 4175-76-2)
2,4-Dichloro-1,3-thiazole (CAS No. 4175-76-2) is a versatile heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and wide-ranging applications. As a member of the thiazole family, this compound features a five-membered ring containing sulfur and nitrogen atoms, making it a valuable building block in organic synthesis and material science. Researchers and industry professionals are increasingly interested in 2,4-dichlorothiazole derivatives for their potential in pharmaceuticals, agrochemicals, and advanced materials.
The molecular structure of CAS 4175-76-2 consists of a thiazole core with two chlorine atoms at the 2 and 4 positions, which significantly influences its reactivity and physical characteristics. This chlorinated thiazole compound exhibits remarkable stability under various conditions while maintaining sufficient reactivity for further chemical transformations. Recent studies have focused on the synthesis of 2,4-dichloro-1,3-thiazole through optimized pathways that improve yield and purity, addressing growing demand from multiple industries.
In the pharmaceutical sector, 2,4-dichloro-1,3-thiazole serves as a crucial intermediate for developing novel bioactive molecules. Its structural motif appears in several drug candidates targeting various therapeutic areas, including anti-inflammatory and antimicrobial applications. The compound's ability to undergo diverse substitution reactions makes it particularly valuable for medicinal chemistry research and drug discovery programs. Pharmaceutical companies are actively exploring thiazole-based compounds as potential treatments for emerging health challenges.
Agricultural applications represent another important area for 2,4-dichlorothiazole derivatives. These compounds have shown promise in the development of new crop protection agents with improved efficacy and environmental profiles. Researchers are investigating their potential as precursors for next-generation agrochemicals that address current challenges in pest resistance and sustainable farming practices. The unique properties of thiazole-containing compounds make them particularly suitable for creating selective and biodegradable formulations.
Material science has also benefited from the incorporation of 2,4-dichloro-1,3-thiazole moieties into advanced polymers and functional materials. The compound's electronic characteristics contribute to the development of conductive polymers, organic semiconductors, and light-emitting materials. Recent breakthroughs in organic electronic materials have highlighted the importance of heterocyclic building blocks like this thiazole derivative for creating next-generation devices with enhanced performance characteristics.
From an environmental perspective, scientists are examining the biodegradation pathways and ecological impact of 2,4-dichloro-1,3-thiazole-containing compounds. This research aligns with growing concerns about chemical sustainability and the development of greener alternatives in industrial chemistry. Modern analytical techniques, including advanced chromatography and mass spectrometry methods, have improved our understanding of this compound's behavior in various systems.
The commercial availability of CAS 4175-76-2 has expanded in recent years to meet increasing demand from research institutions and industrial users. Suppliers now offer this compound in various purity grades and quantities, facilitating its use across different applications. Quality control measures for 2,4-dichloro-1,3-thiazole have become more stringent, with advanced characterization techniques ensuring batch-to-batch consistency for critical applications.
Future research directions for 2,4-dichloro-1,3-thiazole include exploring its potential in energy storage systems, catalytic processes, and nanotechnology applications. The compound's unique electronic properties make it particularly interesting for developing novel materials with tailored functionalities. As synthetic methodologies continue to advance, we can expect to see broader utilization of this versatile thiazole derivative across multiple scientific disciplines.
Safety considerations for handling 2,4-dichloro-1,3-thiazole follow standard laboratory protocols for organic compounds. Proper personal protective equipment and ventilation are recommended when working with this material. Researchers emphasize the importance of understanding the compound's physicochemical properties and reactivity patterns to ensure safe and effective utilization in various applications.
The growing body of scientific literature on 2,4-dichloro-1,3-thiazole reflects its increasing importance in modern chemistry. Recent publications have documented innovative synthetic routes, novel derivatives, and cutting-edge applications that highlight the compound's versatility. This expanding knowledge base supports further exploration of thiazole chemistry and its potential contributions to solving contemporary scientific and technological challenges.
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